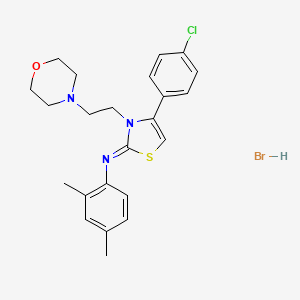
(Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a morpholinoethyl group, and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole intermediate.
Attachment of the Morpholinoethyl Group: This step involves the alkylation of the thiazole derivative with a morpholine-containing reagent, typically under basic conditions.
Final Condensation: The final step is the condensation of the intermediate with 2,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality production.
化学反応の分析
Reactivity of the Thiazole Core
The thiazole ring is susceptible to:
-
Electrophilic substitution : Bromination or nitration at the 5-position .
-
Ring-opening reactions : Under strong acidic or oxidative conditions (e.g., H₂O₂/HAc) .
-
Hoffman rearrangement : If an amide group is present, yielding amine derivatives .
Key Data from Analogous Reactions:
-
Thiazoles with morpholinoethyl substituents undergo hydrolysis in methanolic KOH to carboxylic acid derivatives (e.g., 19a–c in ).
-
Suzuki coupling with aryl boronic acids achieves >70% yields in Pd-catalyzed reactions .
Stability and Salt Formation
-
Hydrobromide salt : Enhances solubility and crystallinity. Stability studies suggest decomposition above 200°C .
-
pH-dependent hydrolysis : The morpholinoethyl group may hydrolyze in strongly acidic/basic conditions, forming ethanolamine derivatives .
Comparative Reactivity with Similar Compounds
Potential Degradation Pathways
-
Oxidative degradation : Morpholine ring oxidation to N-oxide under H₂O₂ .
-
Photodegradation : Thiazole ring cleavage under UV light, observed in related compounds .
Research Gaps and Recommendations
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
- (Z)-N-(4-(4-chlorophenyl)-3-(2-piperidinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
- (Z)-N-(4-(4-chlorophenyl)-3-(2-pyrrolidinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
Uniqueness
Compared to similar compounds, (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is unique due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS.BrH/c1-17-3-8-21(18(2)15-17)25-23-27(10-9-26-11-13-28-14-12-26)22(16-29-23)19-4-6-20(24)7-5-19;/h3-8,15-16H,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSVTBZVMMZSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCN4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














